3-(1-Nitrosopiperidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Nitrosopiperidin-3-yl)benzoic acid is an organic compound that features a nitroso group attached to a piperidine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Nitrosopiperidin-3-yl)benzoic acid typically involves the nitration of piperidine derivatives followed by coupling with benzoic acid. One common method includes the following steps:
Nitration of Piperidine: Piperidine is nitrated using a mixture of nitric acid and sulfuric acid to form 1-nitrosopiperidine.
Coupling Reaction: The nitrosopiperidine is then coupled with benzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Nitrosopiperidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: 3-(1-Nitropiperidin-3-yl)benzoic acid.
Reduction: 3-(1-Aminopiperidin-3-yl)benzoic acid.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
3-(1-Nitrosopiperidin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Nitrosopiperidin-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Nitrosopiperidin-4-yl)benzoic acid
- 3-(1-Nitrosopiperidin-2-yl)benzoic acid
- 3-(1-Nitrosopiperidin-3-yl)phenylacetic acid
Uniqueness
3-(1-Nitrosopiperidin-3-yl)benzoic acid is unique due to the specific positioning of the nitroso group on the piperidine ring and its attachment to the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(1-nitrosopiperidin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c15-12(16)10-4-1-3-9(7-10)11-5-2-6-14(8-11)13-17/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) |
InChI Key |
WARXSLMZDXMUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)N=O)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.